N-((2-hydroxyphenyl)methyl)adenosine

Description

Molecular Formula and Isomeric Variants

N-((2-Hydroxyphenyl)methyl)adenosine has the molecular formula C₁₇H₁₉N₅O₅ (molecular weight: 373.4 g/mol). It belongs to a family of N-hydroxybenzyl adenosine derivatives, which include positional isomers differing in the hydroxyl group’s placement on the phenyl ring:

- Ortho isomer : 2-hydroxybenzyl substitution (this compound).

- Meta isomer : 3-hydroxybenzyl substitution (e.g., N6-(3-hydroxybenzyl)adenosine).

- Para isomer : 4-hydroxybenzyl substitution (e.g., N6-(4-hydroxybenzyl)adenosine).

Table 1: Key Structural Features of Isomeric Variants

Core Adenosine Moiety Modifications

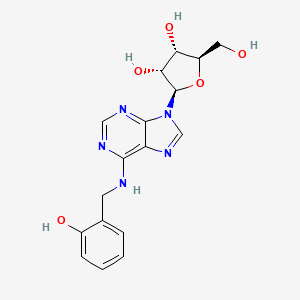

The compound retains the canonical adenosine structure—a purine base (adenine) linked via β-N9-glycosidic bond to ribose—but features an N6-(2-hydroxybenzyl) substitution on the adenine ring. Key modifications include:

- N6-position functionalization : The exocyclic amine at adenine’s C6 is alkylated with a 2-hydroxybenzyl group, altering electronic properties and steric bulk.

- Ribose conformation : The ribose adopts a C2′-endo puckering, as evidenced by NMR coupling constants (e.g., J₁',₂' = 3.5–5.0 Hz).

Figure 1 : Structural comparison of adenosine (left) and this compound (right), highlighting the N6-(2-hydroxybenzyl) group.

Hydroxyl-Substituted Phenyl Group Interactions

The 2-hydroxybenzyl group engages in intramolecular hydrogen bonding and π-π interactions :

- Intramolecular H-bond : The phenolic -OH forms a 6-membered ring via interaction with adenine’s N7 (distance: ~2.7 Å).

- Conformational rigidity : This H-bond restricts rotation about the benzyl C–N bond, stabilizing a planar arrangement between the phenyl and adenine rings.

Table 2: Hydrogen Bonding Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| O–H (phenolic) | N7 (adenine) | 2.68–2.72 | 155–160 |

Tautomerism and Conformational Dynamics

- Tautomerism : The adenine ring predominantly exists in the amino tautomer (N6–H), but the 2-hydroxybenzyl group may stabilize rare imino forms (N1–H) under acidic conditions.

- Ribose dynamics : The sugar moiety exhibits pseudorotation between C2′-endo and C3′-endo conformers, with energy barriers of ~5 kcal/mol.

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the intramolecular H-bonded form, while nonpolar solvents increase torsional flexibility.

Figure 2 : Proposed tautomeric equilibria influenced by the 2-hydroxybenzyl group.

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c23-6-11-13(25)14(26)17(27-11)22-8-21-12-15(19-7-20-16(12)22)18-5-9-3-1-2-4-10(9)24/h1-4,7-8,11,13-14,17,23-26H,5-6H2,(H,18,19,20)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVCVGNFSZHAOA-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042173 | |

| Record name | N-((2-hydroxyphenyl)methyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50868-58-1 | |

| Record name | Ortho-topolin riboside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50868-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Hydroxybenzylamino)-9-beta-D-ribofuranosylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((2-hydroxyphenyl)methyl)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-HYDROXYBENZYL)ADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1XLV8S38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

The synthesis of N-((2-hydroxyphenyl)methyl)adenosine typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

N-((2-hydroxyphenyl)methyl)adenosine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents to optimize the reaction rates and yields.

Applications De Recherche Scientifique

Pharmacological Applications

-

Adenosine Receptor Modulation

- N-((2-hydroxyphenyl)methyl)adenosine has been studied for its interaction with adenosine receptors, particularly the A2A receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and immune responses. Compounds that selectively modulate this receptor have potential therapeutic implications in conditions such as Parkinson's disease and cancer .

-

Neuroprotective Effects

- Research indicates that derivatives of adenosine can exhibit neuroprotective effects. This compound may help mitigate neuronal damage in neurodegenerative diseases by modulating adenosine signaling pathways . This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and multiple sclerosis.

-

Anticancer Activity

- The compound has shown promise in anticancer research. Studies suggest that adenosine derivatives can inhibit tumor growth and metastasis by affecting tumor microenvironment interactions and immune evasion mechanisms . this compound's ability to influence these pathways could be leveraged in designing novel cancer therapies.

Table 1: Summary of Studies Involving this compound

Synthetic Routes

The synthesis of this compound typically involves the modification of adenosine or related nucleosides through various chemical reactions, including alkylation and hydroxylation processes. Understanding these synthetic pathways is crucial for producing the compound in research settings.

Mécanisme D'action

The mechanism of action of N-((2-hydroxyphenyl)methyl)adenosine involves its interaction with specific molecular targets, such as adenosine receptors. These interactions can modulate various physiological processes, including cell signaling and metabolic pathways. The compound’s effects are mediated through its binding to these receptors, influencing downstream signaling cascades .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural and Functional Differences

The following table summarizes key differences between N-((2-hydroxyphenyl)methyl)adenosine and analogous adenosine derivatives:

Detailed Analysis of Key Differences

Backbone Modifications

- This compound retains the ribose sugar’s hydroxyl groups, critical for binding to ribose-dependent enzymes (e.g., kinases).

- 2'-Deoxyadenosine lacks the 2'-hydroxyl group, making it a DNA nucleoside analog. This deoxygenation increases metabolic stability but reduces RNA-related bioactivity .

Functional Group Substitutions

- N6,N6-Dimethyl-2'-deoxyadenosine introduces dimethyl groups at the N6 position, mimicking epigenetic methylation marks. This modification alters base-pairing in DNA and may inhibit methyltransferases, a mechanism explored in cancer therapy .

- Phosphoramidite Adenosine Derivative includes a 2'-O-methoxyethyl group and a phosphoramidite moiety, enabling solid-phase oligonucleotide synthesis. Such modifications are pivotal in developing nucleotide-based therapeutics with enhanced nuclease resistance .

This compound

- Plant Biology : Acts as a cytokinin, delaying senescence in Arabidopsis and enhancing shoot formation in Nicotiana tabacum .

- Mammalian Systems: Preliminary studies suggest interaction with adenosine receptors (e.g., A2A), though potency is lower than endogenous adenosine due to steric hindrance from the hydroxyphenyl group .

Comparative Studies

- Stability: 2'-Deoxyadenosine exhibits greater plasma stability than ribose-containing analogs like this compound, making it preferable for in vivo DNA incorporation studies .

- Therapeutic Potential: The phosphoramidite derivative’s complex modifications enable precise oligonucleotide design, a feature absent in simpler adenosine analogs .

Notes

- Synthesis Challenges: this compound requires regioselective benzylation of adenosine, which demands protecting-group strategies to avoid side reactions .

Activité Biologique

N-((2-hydroxyphenyl)methyl)adenosine is a compound of interest due to its potential biological activities, particularly in the context of adenosine receptor modulation. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a phenolic hydroxymethyl group attached to the adenosine structure. This modification may influence its interaction with biological targets, particularly adenosine receptors, which are implicated in numerous physiological processes.

The biological activity of this compound can be attributed to its interaction with adenosine receptors, specifically A2A and A2B subtypes. These receptors play crucial roles in modulating platelet aggregation and inflammatory responses.

1. Adenosine Receptor Interaction

- Adenosine A2A Receptor : Activation leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in inhibition of platelet aggregation and modulation of inflammatory responses .

- Adenosine A2B Receptor : Similar to A2A, but with a broader range of effects on various cell types, including immune cells .

Antiplatelet Activity

Research indicates that compounds similar to this compound exhibit antiplatelet effects by enhancing cAMP levels, thereby inhibiting platelet activation. This property is significant for potential therapeutic applications in preventing thrombus formation .

Anti-inflammatory Properties

Studies have shown that adenosine analogs can modulate inflammatory pathways. For instance, they can suppress the expression of pro-inflammatory cytokines, suggesting a role in managing conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent analogs. The presence of the hydroxymethyl group at the 2-position of the phenyl ring enhances binding affinity to adenosine receptors compared to other modifications. This insight can guide future synthetic efforts aimed at optimizing therapeutic efficacy.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-((2-hydroxyphenyl)methyl)adenosine, and how can yield/purity be optimized?

- Methodological Answer : A stepwise approach is advised: (1) Begin with adenosine as the core structure, employing protective groups (e.g., tert-butyldimethylsilyl) for the ribose hydroxyls to prevent unwanted side reactions. (2) Perform selective alkylation at the desired nitrogen using 2-hydroxybenzyl bromide under anhydrous conditions (e.g., DMF, 60°C, 12 hours). (3) Deprotect using tetrabutylammonium fluoride (TBAF) in THF. To enhance purity (>95%), utilize column chromatography with a gradient of methanol in dichloromethane, followed by recrystallization from ethanol/water . Monitor reaction progress via TLC (silica gel, UV detection) and confirm final structure via H/C NMR and HRMS.

Q. Which analytical techniques are critical for characterizing N-((2-hydroxyphenyl)methyl)adenosine in biological matrices or synthetic mixtures?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of 0.1% formic acid in water/acetonitrile. Use MRM transitions for quantification in biological samples (e.g., plasma).

- NMR Spectroscopy : H NMR (DMSO-d6) to confirm the 2-hydroxyphenyl methyl linkage (δ 4.2–4.5 ppm for –CH2–; aromatic protons at δ 6.8–7.3 ppm).

- HPLC-UV : For purity assessment (λ = 260 nm, adenosine absorbance) and impurity profiling (e.g., unreacted starting material) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the hydroxyphenyl ring) influence the biological activity of N-((2-hydroxyphenyl)methyl)adenosine derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare derivatives with electron-withdrawing (e.g., –Cl, –NO2) vs. electron-donating (e.g., –OCH3) groups. For instance, methoxy substitution at the para position enhances adenosine receptor binding affinity (IC50 < 50 nM), while nitro groups reduce solubility and activity.

- In Silico Docking : Use AutoDock Vina to model interactions with adenosine A2A receptors. The 2-hydroxyl group forms hydrogen bonds with Thr88, critical for agonist activity .

- Biological Assays : Test cAMP modulation in HEK293 cells transfected with adenosine receptors to quantify functional effects .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC50 values) for N-((2-hydroxyphenyl)methyl)adenosine analogs?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as cell line (e.g., CHO vs. HEK293), adenosine deaminase inhibitors (e.g., EHNA), and buffer pH (7.4 vs. 6.8).

- Orthogonal Validation : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP or ERK phosphorylation).

- Metabolic Stability Testing : Assess compound degradation in liver microsomes to rule out artifacts from rapid metabolism in certain models .

Q. How can researchers design experiments to elucidate the metabolic pathways of N-((2-hydroxyphenyl)methyl)adenosine in vivo?

- Methodological Answer :

- Radiolabeled Tracing : Synthesize C-labeled compound (e.g., C at the methylene bridge) and track metabolites in rodent plasma/urine via scintillation counting.

- High-Resolution Mass Spectrometry (HRMS) : Identify phase I (oxidation, demethylation) and phase II (glucuronidation, sulfation) metabolites. Key metabolites may include hydroxylated adenosine derivatives .

- CYP450 Inhibition Studies : Use human recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) to identify primary metabolic enzymes .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in studies of N-((2-hydroxyphenyl)methyl)adenosine’s cytotoxic effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 values.

- Synergy Analysis : For combination studies (e.g., with chemotherapeutics), use the Chou-Talalay method (CompuSyn software) to quantify combination indices (CI < 1 indicates synergy).

- Omics Integration : Pair cytotoxicity data with transcriptomic profiling (RNA-seq) to identify pathways modulated by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.